Cas no 213455-11-9 (5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione)
![5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione structure](https://ja.kuujia.com/scimg/cas/213455-11-9x500.png)
5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione 化学的及び物理的性質
名前と識別子
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- 2,?4-?Thiazolidinedione,5-?[[4-?(phenylmethoxy)?benzo[b]?thien-?7-?yl]?methyl]?-
- 2,4-Thiazolidinedione, 5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methyl]-
- 2,4-Thiazolidinedione,5-[[4-(phenylmethoxy)benzo[b]thien-7-yl]methyl]-
- 5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione
- 5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione
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- インチ: 1S/C19H15NO3S2/c21-18-16(25-19(22)20-18)10-13-6-7-15(14-8-9-24-17(13)14)23-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,20,21,22)
- InChIKey: NUZJKSMUMCMIJF-UHFFFAOYSA-N
- ほほえんだ: S1C(NC(C1CC1C=CC(=C2C=CSC=12)OCC1C=CC=CC=1)=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 509
- トポロジー分子極性表面積: 109
5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM514699-1g |
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione |
213455-11-9 | 97% | 1g |
$*** | 2023-03-31 | |
Ambeed | A275930-1g |
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione |
213455-11-9 | 97% | 1g |
$494.0 | 2024-07-28 | |
Crysdot LLC | CD11166071-1g |
5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione |
213455-11-9 | 97% | 1g |
$490 | 2024-07-19 |
5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dioneに関する追加情報
Introduction to 5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS No. 213455-11-9)
5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS No. 213455-11-9) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiazolidinedione class, which is well-known for its diverse biological activities and potential therapeutic applications. The unique scaffold of this molecule, featuring a benzothiophene moiety linked to a thiazolidine ring, positions it as a promising candidate for further investigation in drug discovery and development.
The benzothiophene component of the molecule contributes to its rich chemical properties and biological interactions. Benzothiophenes are heterocyclic aromatic compounds that are widely found in natural products and pharmaceuticals. Their structural motif is characterized by a benzene ring fused with a thiophene ring, both of which are capable of engaging in various non-covalent interactions with biological targets. In the case of 5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione, the presence of the 4-phenylmethoxy substituent further enhances its potential for molecular recognition and binding affinity.
The thiazolidine core of the compound is another key feature that contributes to its pharmacological relevance. Thiazolidinediones are known for their role in modulating metabolic pathways, particularly those involving insulin sensitivity and glucose homeostasis. These compounds have been extensively studied for their potential in treating metabolic disorders such as diabetes mellitus. The structural integration of the thiazolidine ring with the benzothiophene moiety in 5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione suggests that it may exhibit novel mechanisms of action beyond traditional metabolic regulation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies have indicated that the benzothiophene and thiazolidine moieties can interact with proteins through hydrophobic interactions, π-stacking, and hydrogen bonding. These interactions are critical for determining the compound's efficacy and selectivity in biological systems. The 4-phenoxy group further modulates these interactions by introducing additional polar functional groups that can engage in specific binding modes.
In terms of synthetic chemistry, 5-[(4-Phenylmethoxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione represents a challenging yet rewarding target due to its complex architecture. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in facilitating the construction of this molecule.
The pharmacological profile of 5-(4-phenoxy)-1-(methyl)-1H-benzothieno[3',2':1,8]thieno[3',2':1',8']thiin]-2(3H)-one (CAS No. 213455–11–9) has been investigated in several preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent by modulating cytokine production and inhibiting inflammatory signaling pathways. Additionally, preliminary data suggest that this compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and protecting against oxidative stress-induced damage.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 5-(4-phenoxy)-1-(methyl)-1H-benzothieno[3',2':1,8]thieno[3',2':1',8']thiin]-2(3H)-one (CAS No. 213455–11–9). Predictive models have been developed to assess the compound's solubility, bioavailability, and potential toxicity profiles based on its chemical structure alone. These models aid in prioritizing compounds for further experimental validation and reducing attrition rates during drug development.
Future directions for research on 5-(4-phenoxy)-methylidene)-1-methylidene-thiazolidine (CAS No. 213455–11–9) include exploring its mechanism of action at a molecular level through structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryoEM). Understanding how this compound interacts with its biological targets will provide insights into its therapeutic potential and guide the design of next-generation derivatives with improved efficacy and selectivity.
The development of novel pharmaceuticals often requires collaboration across disciplines, including organic chemistry, medicinal chemistry, pharmacology, and bioinformatics. The study of 5-(methylene)-methylene)-tetrahydrothiophene (CAS No. 213455–11–9) exemplifies this interdisciplinary approach by combining synthetic expertise with computational modeling to uncover new therapeutic opportunities.
In conclusion,(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,E)-(E,Z)-7-methoxy-N,N'-bis(phenylmethylidene))-dithiapentalactam (CAS No. 213455–11–9) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of chemical features positions it as a valuable tool for exploring new therapeutic strategies across multiple disease areas.
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